Technical Monograph: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine
Technical Monograph: 2-Methyl-7-nitro-1,3-benzothiazol-6-amine
The following technical guide details the chemical structure, synthesis, and applications of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine (CAS 60090-57-5).
Executive Summary
2-Methyl-7-nitro-1,3-benzothiazol-6-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of high-performance disperse azo dyes and bioactive pharmaceutical scaffolds. Characterized by its "push-pull" electronic structure—featuring an electron-donating amine group adjacent to an electron-withdrawing nitro group on a benzothiazole core—this molecule exhibits significant solvatochromic properties and reactivity suitable for diazo coupling reactions.
| Property | Data |
| IUPAC Name | 2-Methyl-7-nitro-1,3-benzothiazol-6-amine |
| CAS Registry Number | 60090-57-5 |
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Primary Application | Disperse Dye Intermediate, Heterocyclic Synthesis |
Chemical Structure & Electronic Analysis
The molecule consists of a 1,3-benzothiazole fused ring system substituted at three key positions:
-
C2 (Methyl): Enhances lipophilicity and stability; weak activator.
-
C6 (Amine): Strong electron donor (+M effect); directs electrophilic attack to ortho/para positions.
-
C7 (Nitro): Strong electron acceptor (-M, -I effect); situated ortho to the amine and peri to the thiazole sulfur.
structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used in synthesis.
Caption: Connectivity map highlighting the critical C6-Amino and C7-Nitro substitution pattern on the benzothiazole core.
Electronic "Push-Pull" System
The proximity of the amino (donor) and nitro (acceptor) groups creates an intramolecular charge transfer (ICT) pathway. This specific 6-amino-7-nitro arrangement is sterically constrained by the adjacent sulfur atom (S1), often leading to twisted conformations that influence the molecule's absorption spectra (color) and solubility.
Synthesis Pathways[2]
The synthesis of 2-Methyl-7-nitro-1,3-benzothiazol-6-amine requires precise regiocontrol to install the nitro group at the C7 position, as the C6-amine is a strong ortho director that activates both C5 and C7.
Core Synthetic Strategy: The Acetamide Route
Direct nitration of the free amine often leads to oxidation or complex mixtures. The standard industrial protocol involves protecting the amine as an acetamide to modulate reactivity and steric hindrance.
Step-by-Step Protocol
-
Starting Material: 2-Methyl-1,3-benzothiazol-6-amine (Commercially available or synthesized via reduction of the 6-nitro precursor).
-
Protection (Acetylation):
-
Reagents: Acetic anhydride (
), Acetic acid. -
Conditions: Reflux for 2-4 hours.
-
Product:
-(2-methyl-1,3-benzothiazol-6-yl)acetamide.
-
-
Regioselective Nitration:
-
Reagents: Mixed acid (Conc.
/ Conc.[1][2] ). -
Conditions: Controlled temperature (0–5°C) to favor the kinetic product.
-
Mechanism: The acetamido group directs the nitronium ion (
) to the ortho positions (C5 or C7). While C5 is sterically accessible, the electronic influence of the thiazole ring and specific solvation effects often favor the C7 isomer in this fused system.
-
-
Deprotection (Hydrolysis):
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway utilizing the acetamide protection strategy to ensure C7 regioselectivity.
Physicochemical Properties[3][9][10][11]
| Parameter | Value / Description | Source/Derivation |
| Melting Point | > 240°C (Decomposes) | Analogous nitro-benzothiazoles |
| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water | Polar heterocyclic nature |
| pKa (Amine) | ~2.5 - 3.0 | Reduced basicity due to ortho-nitro group |
| UV-Vis Absorption | λmax ~ 400-450 nm (Ethanol) | Intramolecular Charge Transfer (ICT) |
| Reactivity | Diazotizable amine; susceptible to nucleophilic attack at C2 | Functional group analysis |
Applications in Drug Development & Materials
Disperse Azo Dyes
The primary industrial application of this molecule is as a diazo component .
-
Mechanism: The amine is diazotized (using
) to form a diazonium salt. -
Coupling: This salt is coupled with electron-rich aromatics (e.g.,
-diethylaniline) to produce deep red/violet disperse dyes. -
Performance: The 7-nitro group induces a bathochromic shift (deepening color) and improves light fastness by locking the conformation via intramolecular hydrogen bonding with the amine.
Heterocyclic Scaffolds
In drug discovery, the ortho-nitroaniline motif allows for ring closure reactions to form tricyclic systems:
-
Imidazobenzothiazoles: Reduction of the nitro group to a diamine, followed by condensation with carboxylic acids, yields imidazo[4,5-f]benzothiazoles, which are investigated for antitumor and antiviral activity.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (typical of nitro-aromatics).
-
Handling: Use engineering controls (fume hood) to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Waste: Dispose of as hazardous organic waste (nitrogen-containing).
References
-
ChemicalBook. (2024). 2-Methyl-7-nitro-1,3-benzothiazol-6-amine - CAS 60090-57-5.[3][4] Retrieved from
-
PubChem. (2024). Benzothiazole Derivatives and 2-Amino-6-nitrobenzothiazole Data. National Library of Medicine. Retrieved from
-
Weaver, V.F. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent 4,369,324.[2] (Demonstrates nitration regioselectivity of acetamido-benzothiazoles). Retrieved from
- Peters, A.T. (1995). Disperse Dyes: The Chemistry and Synthesis of Colored Molecules.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. 60090-57-5・2-Methyl-7-nitro-1,3-benzothiazol-6-amine・2-Methyl-7-nitro-1,3-benzothiazol-6-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. 001chemical.com [001chemical.com]
- 5. aaa-chem.com [aaa-chem.com]
- 6. CAS 번호 목록-11-페이지670-Chemicalbook [chemicalbook.com]
